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Compound of Interest

Compound Name: Potassium fluoride dihydrate

Cat. No.: B081075

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium
fluoride dihydrate (KF-2H20), a compound of interest in various chemical and pharmaceutical
applications. This document summarizes key crystallographic data, details experimental
protocols for structure determination, and presents visual representations of the experimental
workflow. The information is based on a modern, high-precision structural refinement.

Core Crystallographic Data

The crystal structure of potassium fluoride dihydrate has been determined with high
precision using single-crystal X-ray and neutron diffraction techniques. The compound
crystallizes in the orthorhombic space group Pmc21[1]. The crystallographic data presented
below is derived from the comprehensive study by Preisinger et al. (1994), which represents a
significant refinement of the earlier work by Anderson and Lingafelter in 1951.

Crystal Data and Structure Refinement Parameters

The following table summarizes the key crystal data and parameters from the single-crystal X-
ray diffraction refinement performed at 120 K.
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Parameter Value
Empirical Formula FKO2zHa4
Formula Weight 94.13
Temperature 120 K
Wavelength 0.71073 A (Mo Ko)
Crystal System Orthorhombic
Space Group Pmc21

Unit Cell Dimensions

a 4.082(2) A

b 5.182(2) A

c 8.825(5) A
Volume 186.6(2) A3

Z (Formula units per cell) 2

Density (calculated) 1.674 Mg/m3
Absorption Coefficient 1.157 mm~1
F(000) 96
Refinement Details

R-factor (F) 0.009
wR-factor (F?) 0.025

Atomic Coordinates and Equivalent Isotropic

Displacement Parameters

The positions of the atoms within the unit cell at 120 K are given below. These coordinates

provide a precise model of the molecular arrangement in the crystalline state.
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Atom X y z U(eq) [A3]
K 0.5000 0.4033(1) 0.5000 0.012(1)

F 0.0000 0.1118(1) 0.6158(1) 0.011(1)
0(1) 0.5000 0.1989(2) 0.7503(1) 0.013(1)
o) 0.0000 0.3155(2) 0.3872(1) 0.014(1)
H(1) 0.5000 0.328(5) 0.791(3) 0.02(1)
H(2) 0.5000 0.069(5) 0.789(3) 0.02(1)
H(3) 0.0000 0.201(5) 0.344(3) 0.02(1)
H(4) 0.0000 0.443(5) 0.348(3) 0.02(1)

Interatomic Distances and Angles

The precise bond lengths and angles within the potassium fluoride dihydrate crystal
structure are crucial for understanding the coordination environment and hydrogen bonding

network.

Bond Length (A) at 120 K
K-F 2.658(1)

K-O(1) 2.898(1)

K-O(2) 2.811(1)

O(1)-H(1) 0.96(3)

O(1)-H(2) 0.97(3)

0(2)-H(3) 0.97(3)

0O(2)-H(4) 0.96(3)

Selected Bond Angles
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Angle Angle (°) at 120 K
H(1)-O(1)-H(2) 105(3)
H(3)-O(2)-H(4) 106(3)

Hydrogen Bonding Geometry

The hydrogen bonding network is a defining feature of the potassium fluoride dihydrate
crystal structure. The water molecules act as hydrogen bond donors to the fluoride ions.

D-H--A d(D-H) (A) d(H--A) (A) d(D--A) (A) L(DHA) (°)
O(1)-H(1)--F 0.96(3) 1.79(3) 2.753(1) 175(3)
O(1)-H(2)--F 0.97(3) 1.75(3) 2.719(1) 176(3)
0(2)-H(3)--F 0.97(3) 1.78(3) 2.743(1) 173(3)

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for the critical
evaluation and reproduction of crystallographic data.

Synthesis of Single Crystals

Single crystals of potassium fluoride dihydrate suitable for X-ray diffraction were grown from
a saturated aqueous solution of potassium fluoride. The process involves the slow evaporation
of the solvent at a constant temperature, promoting the formation of well-ordered, single-phase
crystals.

Detailed Protocol:

e A supersaturated solution of potassium fluoride was prepared by dissolving high-purity KF in
deionized water at a slightly elevated temperature.

e The solution was then allowed to cool slowly to room temperature.

e The container was loosely covered to allow for slow evaporation of the water.
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e Colorless, needle-shaped crystals of KF-2H20 formed over a period of several days.

¢ Due to the deliquescent nature of the crystals, they were handled in a dry atmosphere and
protected with a thin film of Formvar for the diffraction studies.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using a single-crystal X-ray
diffractometer.

Detailed Protocol:

e A suitable single crystal of potassium fluoride dihydrate was selected and mounted on the
goniometer head of the diffractometer.

e The crystal was cooled to 120 K using a nitrogen gas stream to reduce thermal motion and
improve the quality of the diffraction data.

o Data collection was performed using graphite-monochromated Mo Ka radiation (A = 0.71073

A).
o Afull sphere of diffraction data was collected using w-scans.

e The collected intensity data were corrected for Lorentz and polarization effects. An empirical
absorption correction was also applied.

o The crystal structure was solved by direct methods and refined by full-matrix least-squares
on F2.

 All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from a
difference Fourier map and were refined isotropically.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures for the
crystal structure analysis of potassium fluoride dihydrate.
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Caption: Experimental workflow for the crystal structure analysis of potassium fluoride
dihydrate.
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Caption: Coordination environment and hydrogen bonding in potassium fluoride dihydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to the Crystal Structure of
Potassium Fluoride Dihydrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081075#potassium-fluoride-dihydrate-crystal-
structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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